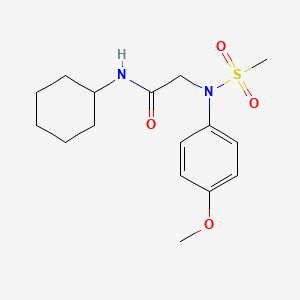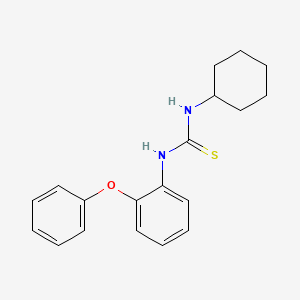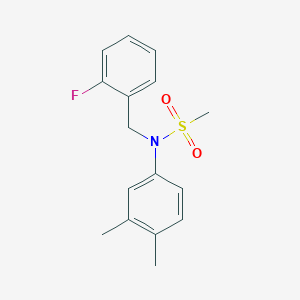
N-cyclohexyl-2-(4-methoxy-N-methylsulfonylanilino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-(4-methoxy-N-methylsulfonylanilino)acetamide is an organic compound with a complex structure that includes a cyclohexyl group, a methoxy group, and a methylsulfonyl group attached to an aniline derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(4-methoxy-N-methylsulfonylanilino)acetamide typically involves multiple steps. One common route starts with the preparation of the aniline derivative, which is then reacted with cyclohexylamine. The methoxy group is introduced through a methylation reaction, and the sulfonyl group is added via sulfonylation. The final step involves the formation of the acetamide linkage under specific reaction conditions, such as the use of acetic anhydride and a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
N-cyclohexyl-2-(4-methoxy-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aniline derivative can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or nitric acid for halogenation or nitration reactions.
Major Products
Oxidation: Formation of N-cyclohexyl-2-(4-hydroxy-N-methylsulfonylanilino)acetamide.
Reduction: Formation of N-cyclohexyl-2-(4-methoxy-N-methylsulfanylanilino)acetamide.
Substitution: Formation of various substituted aniline derivatives depending on the reagent used.
科学的研究の応用
N-cyclohexyl-2-(4-methoxy-N-methylsulfonylanilino)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-cyclohexyl-2-(4-methoxy-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The methoxy and sulfonyl groups play a crucial role in its binding affinity and specificity. The pathways involved could include signal transduction or metabolic pathways, depending on the biological context.
類似化合物との比較
Similar Compounds
- N-cyclohexyl-2-(4-methoxyphenyl)acetamide
- N-cyclohexyl-2-(4-methylsulfonylanilino)acetamide
- N-cyclohexyl-2-(4-hydroxy-N-methylsulfonylanilino)acetamide
Uniqueness
N-cyclohexyl-2-(4-methoxy-N-methylsulfonylanilino)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
特性
IUPAC Name |
N-cyclohexyl-2-(4-methoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-22-15-10-8-14(9-11-15)18(23(2,20)21)12-16(19)17-13-6-4-3-5-7-13/h8-11,13H,3-7,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLACVIHLULCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(2,4,5-trichlorophenyl)carbamothioyl]butanamide](/img/structure/B5783200.png)
![3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5783228.png)
![methyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5783232.png)
![5-[(E)-(4-bromophenyl)methylideneamino]-4-butyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B5783239.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5783248.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5783260.png)
![[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B5783265.png)


![1-Benzyl-4-[(4-chloro-3-nitrophenyl)methyl]piperazine](/img/structure/B5783283.png)
